![molecular formula C19H24N6O4S B6542483 1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021217-48-0](/img/structure/B6542483.png)
1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a useful research compound. Its molecular formula is C19H24N6O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.15797444 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 1-(2,4-diethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a triazolo-pyridazine moiety and a diethoxybenzenesulfonyl group. The structural complexity suggests potential interactions with various biological targets.
Chemical Structure
- Molecular Formula : C19H24N4O4S
- Molecular Weight : 396.48 g/mol
- Inhibition of Kinases : Compounds similar to this one have been reported to inhibit various kinases, including the Monopolar Spindle 1 kinase (Mps-1) and AXL receptor tyrosine kinase. These kinases play crucial roles in cell division and signaling pathways related to cancer progression .
- Anticancer Activity : Research indicates that piperazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can effectively suppress the growth of liver and colon cancer cells, suggesting that this compound may also possess similar properties .
- Antimicrobial Properties : Some derivatives of triazolo-pyridazines have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential for use as antimicrobial agents .
Study 1: Anticancer Activity
A series of piperazine derivatives were synthesized and tested for their cytotoxic effects against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. The most active compounds demonstrated lower IC50 values compared to standard treatments like 5-fluorouracil, highlighting their potential as anticancer agents .
Study 2: Antimicrobial Evaluation
In another study focusing on triazolo-pyridazine derivatives, compounds were evaluated for their antibacterial effects using the microbroth dilution method. Notably, some compounds showed moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1: Summary of Biological Activities
Scientific Research Applications
Synthesis of the Compound
The synthesis of triazolo-pyridazine derivatives typically involves multi-step organic reactions. The general approach includes:
- Formation of the Triazole Ring : This can be achieved through the reaction of azides with terminal alkynes in a copper-catalyzed cycloaddition reaction (click chemistry).
- Pyridazine Formation : Pyridazines can be synthesized via condensation reactions involving hydrazines and carbonyl compounds.
- Piperazine Integration : The piperazine moiety is often introduced through nucleophilic substitution reactions.
These synthetic pathways allow for the modification of various substituents, leading to a library of derivatives with diverse biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazine compounds. For instance, derivatives of triazolo-pyridazines have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A notable example is the inhibition of c-Met kinase, which is implicated in several types of cancer .
Antiviral Activity
Some triazolo derivatives have been reported to exhibit antiviral activity. Research has indicated that certain compounds within this class can inhibit viral replication mechanisms, making them potential candidates for the treatment of viral infections such as SARS-CoV-2 .
Other Pharmacological Activities
In addition to anticancer and antiviral properties, triazolo-pyridazine derivatives have demonstrated a range of other biological activities, including:
- Antifungal : Some compounds have shown effectiveness against fungal pathogens.
- Anti-inflammatory : Certain derivatives possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antimicrobial : The broad-spectrum antimicrobial activity has been observed in various studies.
Case Study 1: c-Met Inhibition
A study by Cui et al. reported a specific triazolo-pyridazine derivative with an IC50 value of 0.005 µM against c-Met kinase. This compound was selected for preclinical trials due to its potent anticancer activity .
Case Study 2: Antiviral Efficacy
Research published in 2022 explored a series of triazolo derivatives for their antiviral efficacy against SARS-CoV-2. Several compounds exhibited significant inhibition of viral replication in vitro, suggesting their potential as therapeutic agents against COVID-19 .
Case Study 3: Broad-Spectrum Antimicrobial Activity
A recent investigation into various triazolo-pyridazine derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy .
Properties
IUPAC Name |
6-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4S/c1-3-28-15-5-6-17(16(13-15)29-4-2)30(26,27)24-11-9-23(10-12-24)19-8-7-18-21-20-14-25(18)22-19/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUUYWWLYBYVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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